5-methyl-3-[[4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-1,2,4-triazole
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Overview
Description
5-methyl-3-[[4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-[[4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of 5-methyl-1H-1,2,4-triazole-3-thiol, which is then reacted with 4-(chloromethyl)benzyl chloride under basic conditions to form the intermediate compound. This intermediate is further reacted with 5-methyl-1H-1,2,4-triazole-3-thiol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-[[4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
5-methyl-3-[[4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-methyl-3-[[4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
5-methyl-1H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
4-(chloromethyl)benzyl chloride: Another precursor used in the synthesis.
Uniqueness
What sets 5-methyl-3-[[4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-1,2,4-triazole apart is its unique structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness and utility in research and industry .
Properties
IUPAC Name |
5-methyl-3-[[4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6S2/c1-9-15-13(19-17-9)21-7-11-3-5-12(6-4-11)8-22-14-16-10(2)18-20-14/h3-6H,7-8H2,1-2H3,(H,15,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEYNZLGCBIJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=CC=C(C=C2)CSC3=NNC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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